molecular formula C17H26N2O3S B4498455 N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE

N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE

Cat. No.: B4498455
M. Wt: 338.5 g/mol
InChI Key: OFDYHMLGZOEOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methylpiperidine with ethyl chloroformate to form an intermediate, which is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE is unique due to its combination of a piperidine ring, a phenyl group, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N-ethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-19(23(21,22)5-2)16-8-6-15(7-9-16)17(20)18-12-10-14(3)11-13-18/h6-9,14H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDYHMLGZOEOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE
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N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE
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N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE
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N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE

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